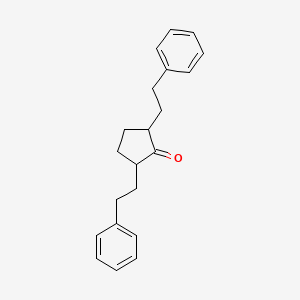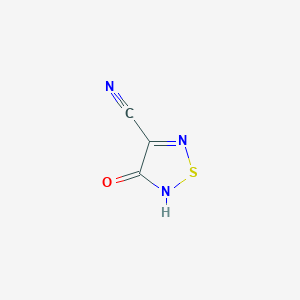
2-Chloro-1-methylquinolin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-methylquinolin-1-ium is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The presence of a chlorine atom and a methyl group in the quinoline ring system imparts unique chemical properties to this compound, making it a compound of interest for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylquinolin-1-ium typically involves the chlorination of quinoline derivatives. One common method is the reaction of 2-chloroquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated systems to control the reaction conditions, ensuring consistent product quality and yield. The starting materials, such as 2-chloroquinoline and methyl iodide, are fed into the reactor, and the product is continuously collected and purified.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-methylquinolin-1-ium undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol.
Oxidation: Hydrogen peroxide or other peroxides in an aqueous or organic solvent.
Reduction: Sodium borohydride in solvents like methanol or ethanol.
Major Products Formed
Substitution: Formation of 2-amino-1-methylquinolin-1-ium or 2-thio-1-methylquinolin-1-ium derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The biological activity of 2-Chloro-1-methylquinolin-1-ium is primarily attributed to its ability to interact with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-methylquinolin-1-ium can be compared with other quinoline derivatives, such as:
2-Chloroquinoline: Lacks the methyl group, which can affect its chemical reactivity and biological activity.
1-Methylquinoline:
2-Chloro-1-methylquinoline: Similar structure but lacks the ionic nature of the quinolinium ion, which can influence its solubility and interaction with biological targets.
The unique combination of the chlorine atom and the methyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
45998-43-4 |
|---|---|
Molekularformel |
C10H9ClN+ |
Molekulargewicht |
178.64 g/mol |
IUPAC-Name |
2-chloro-1-methylquinolin-1-ium |
InChI |
InChI=1S/C10H9ClN/c1-12-9-5-3-2-4-8(9)6-7-10(12)11/h2-7H,1H3/q+1 |
InChI-Schlüssel |
BTGAPGLGVRNSDV-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


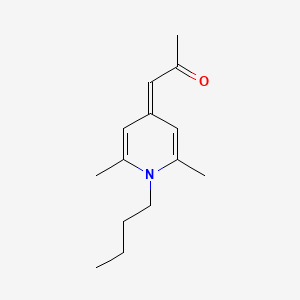
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)

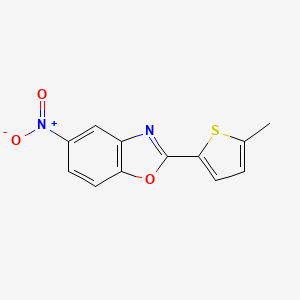
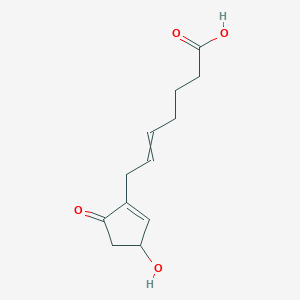


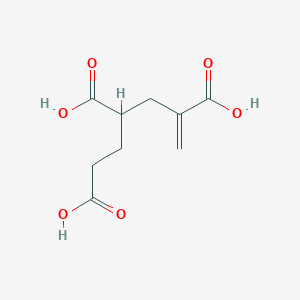
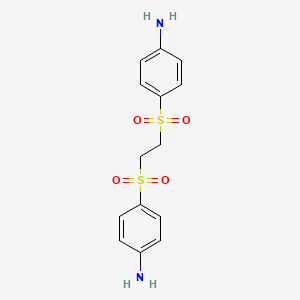
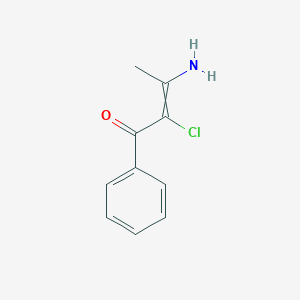
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
